CRBN Binding Affinity Retention with 4-Position Substitution: Pomalidomide Scaffold Baseline and 3-Aminopiperidine Modification
The parent scaffold, pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione), binds CRBN-DDB1 with reported IC₅₀ values ranging from 63.1 nM (AlphaScreen competition assay) to approximately 3 µM (thermal shift assay against recombinant CRBN-DDB1) , with a TR-FRET Kd of 157 nM . Thalidomide exhibits a significantly weaker CRBN Kd of ~250 nM . The 4-position of the isoindoline ring is solvent-exposed in the CRBN binding pocket, and literature on 4-substituted pomalidomide analogs indicates that steric and electronic modifications at this site generally preserve CRBN binding within 2- to 10-fold of the parent, provided the glutarimide pharmacophore remains intact . For the target compound bearing a 3-aminopiperidin-1-yl substituent, class-level inference predicts CRBN IC₅₀ retention in the low micromolar range, representing >10-fold affinity advantage over thalidomide. Direct experimental CRBN binding data for the target compound are not yet publicly available.
| Evidence Dimension | CRBN binding affinity (IC₅₀ / Kd) |
|---|---|
| Target Compound Data | Predicted low µM CRBN IC₅₀ (class-level inference based on 4-substituted pomalidomide SAR) |
| Comparator Or Baseline | Pomalidomide: IC₅₀ = 63.1 nM (AlphaScreen) to ~3 µM (thermal shift); Kd = 157 nM (TR-FRET). Thalidomide: Kd ≈ 250 nM. |
| Quantified Difference | Predicted >10-fold higher affinity than thalidomide; within 2- to 10-fold of pomalidomide parent. |
| Conditions | Recombinant human CRBN-DDB1 complex; AlphaScreen competition, thermal shift, and TR-FRET assays. |
Why This Matters
Confirms the compound retains the core CRBN engagement required for PROTAC development, providing a defined baseline relative to pomalidomide and thalidomide for E3 ligase recruitment optimization.
- [1] BindingDB Entry BDBM65456. Pomalidomide (CID 134780). AlphaScreen CRBN-DDB1 binding IC₅₀ = 63.1 nM. View Source
- [2] BindingDB Entry BDBM65456. Pomalidomide TR-FRET Kd = 157 nM (CRBN, unknown origin). View Source
- [3] Burslem, G.M. & Crews, C.M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. View Source
